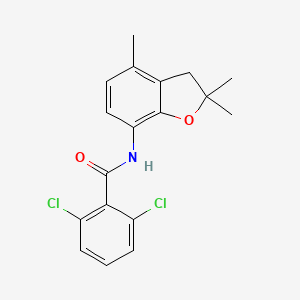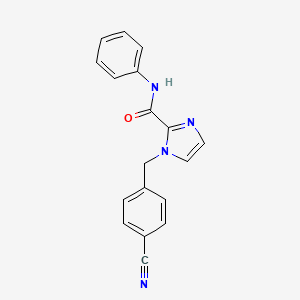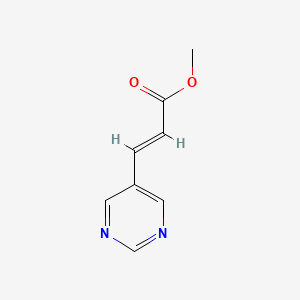![molecular formula C10H16ClN3S B3038651 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane CAS No. 882748-04-1](/img/structure/B3038651.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane
Descripción general
Descripción
The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The thiazole ring is planar, and its aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to pyridine .Aplicaciones Científicas De Investigación
Chemical Reactions and Transformations
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane is involved in various chemical reactions and transformations. For instance, its derivatives undergo reactions in different pH solutions, revealing insights into hydrolysis kinetics and product identification. These reactions are significant for understanding the mechanisms of transformations in various conditions, such as different pH ranges and temperatures (Yang, 1998).
Solubility Studies
The solubility of compounds related to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane, like diazepam, has been studied in various solvents. These studies are crucial for understanding the drug's behavior in different mediums, which is important for pharmaceutical formulations (Jouyban et al., 2010).
Synthesis of Derivatives
Research has been conducted on synthesizing various derivatives of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane. These studies focus on developing new compounds with potential applications in medicinal chemistry, such as antimicrobial and anticancer agents (Verma et al., 2015).
Imaging and Diagnostic Applications
Some derivatives of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane are explored for imaging applications, such as PET tracers in cancer research. These compounds can aid in diagnosing and understanding the progression of diseases (Wang et al., 2015).
Interaction with Metal Ions
Research into the interaction of diazepam and its derivatives with metal ions, like lanthanides, provides insights into the chemical properties and potential applications of these compounds in various fields, including analytical chemistry (Bayes et al., 2012).
Novel Mechanisms in Medicinal Chemistry
Compounds related to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane have been studied for their potential in treating insomnia and other disorders, highlighting the exploration of novel mechanisms in medicinal chemistry (Cox et al., 2010).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, and antiviral properties
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level
Safety and Hazards
Thiazole derivatives can have varying safety profiles and hazards depending on their specific structures and uses. For example, some thiazole derivatives used as pesticides have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S/c1-13-3-2-4-14(6-5-13)8-9-7-12-10(11)15-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFVRPBCBCFIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)
![3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B3038574.png)
![3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B3038575.png)

![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)
![4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline](/img/structure/B3038580.png)
![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)
![2-[(3-chloro-4-fluorophenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B3038583.png)

![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)
![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)